
3-(3-Fluorophenyl)propan-1-amine
Overview
Description
3-(3-Fluorophenyl)propan-1-amine is a primary amine featuring a three-carbon alkyl chain terminated by an amine group and a 3-fluorophenyl substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes such as neuronal nitric oxide synthase (nNOS) . Its structural simplicity allows for versatile modifications, enabling the development of derivatives with enhanced pharmacological properties. For example, it has been incorporated into pyrimidine-based inhibitors, demonstrating potent binding affinity to nNOS in crystallographic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.
Amination: Finally, the bromide is reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces more saturated amines.
Substitution: Produces various substituted phenylpropanamines depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)propan-1-amine involves its interaction with neurotransmitter systems. It acts as a monoamine releaser, with higher selectivity for dopamine and norepinephrine over serotonin . This means it can increase the levels of these neurotransmitters in the brain, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
3-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) :
- Structural Difference : Replaces fluorine with a trifluoromethyl (-CF₃) group.
- Synthesis : Prepared in 61% yield via reductive alkylation, with a molecular weight of 204.09 g/mol (C₁₀H₁₂F₃N).
- Physicochemical Properties : Exhibits distinct ¹H NMR shifts (δ 7.66–7.45 ppm for aromatic protons) and higher lipophilicity due to the -CF₃ group .
- Biological Activity : The -CF₃ group enhances metabolic stability but may reduce solubility compared to the fluorine analog.
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine (5e) :
- Structural Difference : Features a difluoromethyl (-CF₂H) group and a bulky naphthyl-ethylamine moiety.
- Synthesis : Achieved 69% yield, with ¹⁹F NMR data (δ -111.56 ppm) confirming regiochemistry .
- Biological Implications : The bulky substituent improves target selectivity, as seen in kinase inhibitors, but increases molecular weight (C₂₂H₂₄F₂N₂, 366.44 g/mol).
- 3,3-Bis(3-fluorophenyl)propan-1-amine: Structural Difference: Contains two 3-fluorophenyl groups on the propane chain.
Chain Length and Branching Modifications
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) :
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine :
Functional Group Additions
- 3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine (19): Structural Difference: Includes a pyrimidine-imidazole heterocyclic system. Biological Activity: Demonstrates potent nNOS inhibition (IC₅₀ < 100 nM) due to π-π stacking and hydrogen bonding with the heme domain . Synthesis: Prepared via coupling reactions, yielding inseparable diastereomers in some cases .
- Fluoxetine [(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine]: Structural Difference: Ether linkage and -CF₃ group. Pharmacological Profile: Approved SSRI with a molecular weight of 309.33 g/mol; highlights how structural tweaks convert simple amines into therapeutics .
Biological Activity
Overview
3-(3-Fluorophenyl)propan-1-amine, also known as 3-fluoroamphetamine, is an organic compound with the molecular formula C9H12FN. It is a derivative of phenylpropanamine, characterized by a fluorine atom at the para position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems, and its possible applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C9H12FN |
Molecular Weight | 153.20 g/mol |
IUPAC Name | This compound |
InChI Key | ADUXAXYDDGXYJJ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it acts as a monoamine releaser , showing higher selectivity for dopamine and norepinephrine compared to serotonin . This selectivity is significant in understanding its potential therapeutic effects and side effects associated with its use.
Neurotransmitter Interaction
The compound's mechanism involves the release of monoamines, which are critical in regulating mood, cognition, and various physiological processes. Studies have shown that:
- Dopamine Release : this compound enhances dopamine release, which may contribute to stimulant effects similar to other amphetamines.
- Norepinephrine Release : Increased norepinephrine levels can lead to heightened alertness and energy.
Case Studies
- Neuropharmacological Studies : In animal models, administration of this compound resulted in increased locomotor activity, indicating stimulant properties. These findings align with the compound's classification as a monoamine releaser.
- Comparative Analysis : In vitro studies comparing this compound with other fluorinated analogs (e.g., 4-fluoroamphetamine) demonstrated distinct pharmacological profiles, highlighting its unique interaction with dopamine transporters.
Therapeutic Applications
Due to its biological activity, this compound is being investigated for potential therapeutic applications:
- Neurological Disorders : Its ability to modulate neurotransmitter levels positions it as a candidate for treating conditions such as ADHD and depression.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects in certain cancer cell lines, warranting further investigation into their mechanisms.
Research Findings
Recent studies have focused on the synthesis and modification of related compounds to enhance their efficacy and reduce side effects. For example:
- Synthesis Techniques : The compound can be synthesized through various methods, including the reduction of corresponding aldehydes or via amination reactions.
- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that modifications at the fluorine position can significantly alter biological activity, emphasizing the importance of chemical structure in drug design.
Properties
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXAXYDDGXYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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